molecular formula C21H24ClNO6 B4302283 ethyl 3-(2-chlorophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate

ethyl 3-(2-chlorophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate

Cat. No. B4302283
M. Wt: 421.9 g/mol
InChI Key: AGLBFUSRNMZFLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2-chlorophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate, also known as CTB, is a chemical compound that has been widely used in scientific research due to its unique properties. CTB is a synthetic compound that is derived from the natural compound, trimethoxybenzoic acid.

Mechanism of Action

The mechanism of action of ethyl 3-(2-chlorophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate is not fully understood. However, it has been suggested that ethyl 3-(2-chlorophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate may act as a protein kinase inhibitor, which can lead to the induction of apoptosis in cancer cells. ethyl 3-(2-chlorophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate has also been shown to modulate the activity of ion channels, which may be responsible for its neurobiological effects.
Biochemical and Physiological Effects:
ethyl 3-(2-chlorophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that ethyl 3-(2-chlorophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate can induce apoptosis in cancer cells by inhibiting protein kinases. ethyl 3-(2-chlorophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate has also been shown to modulate the activity of ion channels, which can affect neuronal excitability and synaptic transmission.

Advantages and Limitations for Lab Experiments

Ethyl 3-(2-chlorophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate has several advantages for lab experiments, including its ability to act as a retrograde tracer in neuroscience research and its potential as an anticancer agent. However, ethyl 3-(2-chlorophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate also has limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on ethyl 3-(2-chlorophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate. One potential direction is to investigate the mechanism of action of ethyl 3-(2-chlorophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate in more detail to better understand its potential as an anticancer agent. Another direction is to explore the potential of ethyl 3-(2-chlorophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate as a tool for studying ion channel function in the nervous system. Additionally, further research is needed to determine the optimal conditions for using ethyl 3-(2-chlorophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate as a retrograde tracer in neuroscience research.

Scientific Research Applications

Ethyl 3-(2-chlorophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate has been used in various scientific research applications, including neuroscience, pharmacology, and cancer research. In neuroscience, ethyl 3-(2-chlorophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate has been used as a retrograde tracer to study neural pathways and connections. In pharmacology, ethyl 3-(2-chlorophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate has been used as a tool to study the mechanism of action of various drugs. In cancer research, ethyl 3-(2-chlorophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate has been used as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

ethyl 3-(2-chlorophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO6/c1-5-29-19(24)12-16(14-8-6-7-9-15(14)22)23-21(25)13-10-17(26-2)20(28-4)18(11-13)27-3/h6-11,16H,5,12H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLBFUSRNMZFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-chlorophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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